N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by:
- A benzothiazole core substituted with a methoxy group at the 6-position.
- A 4-(pyrrolidine-1-sulfonyl)benzamide moiety linked to the benzothiazole via an amide bond.
The benzothiazole scaffold is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrrolidine sulfonyl group may enhance solubility and modulate pharmacokinetics, while the methoxy substituent influences electronic properties and binding interactions. Structural elucidation of such compounds often relies on techniques like X-ray crystallography, where software such as SHELX is widely used for refinement .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-6-9-16-17(12-14)27-19(20-16)21-18(23)13-4-7-15(8-5-13)28(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZYCONXTAEUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a pyrrolidine sulfonamide group, which is known for its pharmacological significance. The synthesis typically involves the condensation of 6-methoxy-1,3-benzothiazole with a suitable sulfonamide derivative under controlled conditions to yield the target compound with high purity and yield.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation.
- Receptor Modulation : It also exhibits activity at G protein-coupled receptors (GPCRs), which play a pivotal role in signal transduction processes. This modulation can lead to altered cellular responses and influence pathways related to inflammation and cancer progression .
Anticancer Properties
Recent studies have indicated that this compound demonstrates significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters elucidated the binding interactions between the compound and its molecular targets, providing insights into how structural modifications could enhance its efficacy .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Class
Compounds such as 1-[(N,N-dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s/3t, from ) share functional similarities but differ in core structure and substitution patterns :
Key Implications :
- Sulfonyl Substituents: The pyrrolidine group in the target compound introduces a cyclic amine, which may improve membrane permeability compared to the dimethylamino group in 3s/3t.
- Methoxy Position : The 6-methoxy group on benzothiazole may sterically hinder interactions compared to the 5-methoxy in 3s, affecting selectivity.
Table 1: Comparative Properties
Structural Insights from Crystallography
Software like SHELX enables precise determination of bond angles and conformations critical for activity. For example, the amide linker in the target compound may adopt a planar conformation, optimizing interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
